3,8,9-Trioxabicyclo[4.2.1]nonane
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Overview
Description
3,8,9-Trioxabicyclo[421]nonane is a bicyclic organic compound with the molecular formula C6H10O3 It is characterized by a unique structure that includes three oxygen atoms within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,9-Trioxabicyclo[4.2.1]nonane can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction, where a three-component reaction followed by reduction and lactamization is used to form the bicyclic scaffold . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3,8,9-Trioxabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Substitution reactions can occur at specific positions within the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,8,9-Trioxabicyclo[4.2.1]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,8,9-Trioxabicyclo[4.2.1]nonane involves its interaction with molecular targets through its oxygen atoms and bicyclic structure. These interactions can lead to the modulation of biological pathways and enzyme activities. The specific pathways involved depend on the context of its application, such as drug design or material science.
Comparison with Similar Compounds
Similar Compounds
7,8,9-Trioxabicyclo[4.2.1]nonane: Similar in structure but with different positioning of oxygen atoms.
9-Oxabicyclo[3.3.1]nonane: Contains a single oxygen atom within a different bicyclic framework.
9-Thiabicyclo[3.3.1]nonane: Contains a sulfur atom instead of oxygen, leading to different chemical properties.
Uniqueness
3,8,9-Trioxabicyclo[42
Properties
CAS No. |
62759-61-9 |
---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
3,8,9-trioxabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C6H10O3/c1-2-7-4-6-8-3-5(1)9-6/h5-6H,1-4H2 |
InChI Key |
OMEKJJWXROOOSK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2OCC1O2 |
Origin of Product |
United States |
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